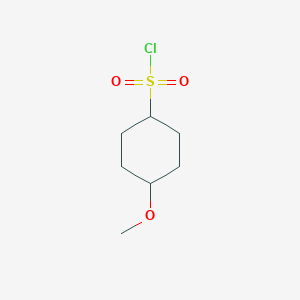

4-Methoxycyclohexane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methoxycyclohexane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H13ClO3S . It is a derivative of cyclohexane, a six-membered ring compound, with a methoxy group (-OCH3) and a sulfonyl chloride group (-SO2Cl) attached .

Synthesis Analysis

The synthesis of sulfonyl chlorides, such as 4-Methoxycyclohexane-1-sulfonyl chloride, can be achieved through various methods. One common method is the chlorosulfonation of S-alkyl isothiourea salts . This process is simple, environmentally friendly, and uses readily accessible reagents . Another method involves the oxidation of thiols using NCS/NBS-iPrOH as an oxyhalogenation reagent .Molecular Structure Analysis

The molecular structure of 4-Methoxycyclohexane-1-sulfonyl chloride consists of a six-membered cyclohexane ring with a methoxy group (-OCH3) and a sulfonyl chloride group (-SO2Cl) attached . The InChI code for this compound is 1S/C7H13ClO3S/c1-11-6-3-2-4-7 (5-6)12 (8,9)10/h6-7H,2-5H2,1H3 .Chemical Reactions Analysis

Sulfonyl chlorides, such as 4-Methoxycyclohexane-1-sulfonyl chloride, are highly reactive and can undergo various chemical reactions. They can react with nucleophiles to form sulfonamides and sulfonates . They can also undergo desulfitative cross-couplings .Scientific Research Applications

Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides

This compound plays a crucial role in the chromoselective synthesis of sulfonyl chlorides and sulfonamides. The process involves using a potassium poly(heptazine imide) photocatalyst. The photocatalytic reaction’s chemoselectivity can be altered by varying the color of the incident light. This strategy is implemented by using a sensitizer capable of activating a specific reaction pathway depending on the excitation light .

Synthesis of Pharmaceuticals

4-Methoxycyclohexane-1-sulfonyl chloride is used in the synthesis of pharmaceuticals. It’s a versatile material that aids in the creation of various drugs.

Organic Transformations

This compound is also used in organic transformations. Its unique properties make it a valuable tool in the field of organic chemistry.

Therapeutic Potential of Sulfonyl Urea Derivatives

Research has shown that sulfonyl urea derivatives, synthesized using 4-Methoxycyclohexane-1-sulfonyl chloride, have potential therapeutic applications. These compounds have been found to inhibit soluble epoxide hydrolase (sEH), which can effectively maintain endogenous epoxyeicosatrienoic acids (EETs) levels, resulting in the amelioration of inflammation and pain .

Anti-Inflammatory Efficacy

In studies involving lipopolysaccharide (LPS)-induced acute lung injury (ALI) in mice, compounds synthesized using 4-Methoxycyclohexane-1-sulfonyl chloride have shown promising anti-inflammatory efficacy .

Analgesic Efficacy

The analgesic efficacy of sEH inhibitor synthesized using 4-Methoxycyclohexane-1-sulfonyl chloride has been investigated in a murine pain model of tail-flick reflex. The results validate the role of sEH inhibition in inflammatory diseases .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-methoxycyclohexane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO3S/c1-11-6-2-4-7(5-3-6)12(8,9)10/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQFCIVYXHOXSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(CC1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclohexyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2838253.png)

![N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2838255.png)

![N-(5-fluoro-2-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2838257.png)

![3-(2-Bicyclo[2.2.1]heptanyl)-1,2-oxazol-5-amine](/img/structure/B2838260.png)

![2-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2838261.png)

![(2Z)-2-[(4-tert-butylphenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide](/img/structure/B2838262.png)

![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclohexan-1-ol](/img/structure/B2838267.png)

![N-(2-morpholin-4-ylethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2838276.png)